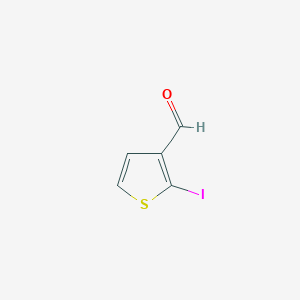

4-Bromo-5-methyl-1H-imidazole

Übersicht

Beschreibung

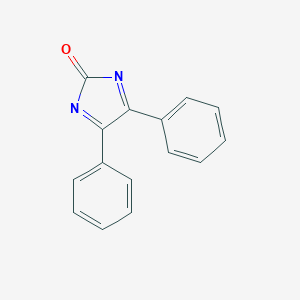

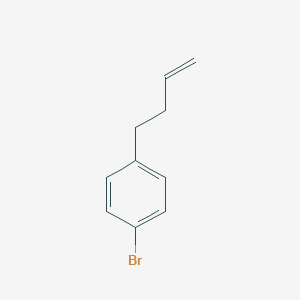

4-Bromo-5-methyl-1H-imidazole is a derivative of imidazole, a heterocyclic compound featuring a five-membered ring of two nitrogen atoms at non-adjacent positions. The presence of a bromine atom and a methyl group on the imidazole ring can significantly influence its chemical and physical properties, as well as its reactivity in various chemical reactions.

Synthesis Analysis

The synthesis of substituted imidazoles, including those with bromine and methyl groups, can be achieved through various methods. One approach involves the use of Brønsted acidic ionic liquids as efficient and reusable catalysts for the one-pot synthesis of trisubstituted and tetrasubstituted imidazoles under thermal solvent-free conditions, yielding excellent results . Another method describes a catalyst-free one-pot four-component synthesis using a neutral ionic liquid, which successfully applies a broad range of aldehydes and primary amines to produce the desired imidazoles in good to excellent yields without byproducts . Additionally, the synthesis of bromo-imidazole derivatives can start from histidine, where the introduction of the Br atom causes racemization .

Molecular Structure Analysis

The molecular structure of substituted imidazoles can be characterized using various techniques. For instance, a new imidazole derivative was characterized by IR, Mass, NMR, single-crystal X-ray diffraction, and elemental analysis . The crystal structure analysis can reveal the positions of bromine substitution and the overall geometry of the molecule . Moreover, the molecular structure can be further analyzed using Hirshfeld surface analysis to understand intermolecular contacts .

Chemical Reactions Analysis

Substituted imidazoles can participate in a variety of chemical reactions. For example, the bromination of imidazole complexes can lead to various derivatives with different reactivities and properties . Alkylation reactions of imidazole carboxylic acid derivatives with methyl bromoacetate can yield monoalkylation products and bis-alkylated imidazolium bromides . Furthermore, the synthesis of bromo-imidazole derivatives can involve nucleophilic substitution reactions, as demonstrated by the reaction of dibromo-methyl-nitro-imidazole with nucleophiles like sodium methoxide or potassium cyanide .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be influenced by the substituents on the imidazole ring. Density functional theory (DFT) calculations can provide insights into the optimized geometry, frontier molecular orbital analysis, and vibrational analysis, which are consistent with experimental X-ray diffraction data . Molecular electrostatic surface analysis can reveal the distribution of positive potential on the nitrogen atoms of the imidazole ring, indicating sites of reactivity . The stability and charge transfer within the compound can be explained by frontier molecular orbital calculations .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization in Organic Chemistry

4-Bromo-5-methyl-1H-imidazole is a significant compound in organic chemistry, particularly in the synthesis of various derivatives with potential biological activities. For instance, Bellina, Cauteruccio, and Rossi (2007) demonstrated the efficient preparation of 4(5)-aryl-1H-imidazoles through palladium-catalyzed arylation reactions, highlighting the versatility of 1H-imidazole derivatives in organic syntheses (Bellina, Cauteruccio, & Rossi, 2007). Similarly, Ohta et al. (1994) explored the lithiation of the 4-position of 1-methyl-1H-imidazole ring, demonstrating its potential as a precursor in the synthesis of biologically interesting marine alkaloids (Ohta et al., 1994).

Potential in Drug Discovery and Biological Studies

The compound also finds applications in the realm of drug discovery and biological studies. For example, Bellina et al. (2008) presented the synthesis of 4,5-diaryl-1-methyl-1H-imidazoles, showing significant cytotoxicity against various human tumor cell lines (Bellina, Cauteruccio, Fiore, & Rossi, 2008). This indicates the potential of this compound derivatives in cancer research.

Catalysis and Material Science

In the field of catalysis and material science, the use of this compound derivatives is evident. For instance, Lobana, Sultana, and Butcher (2011) described a Sandmeyer type reaction for the conversion of 2-mercapto-1-methyl-imidazoline to 2-bromo-1-methyl-imidazole, emphasizing its relevance in the synthesis of copper(II) clusters (Lobana, Sultana, & Butcher, 2011).

Pharmaceutical and Medicinal Chemistry

This compound also plays a role in pharmaceutical and medicinal chemistry. For example, Heeres and Van Cutsem (1981) described the synthesis and antimycotic properties of 1H-imidazole derivatives, showcasing their effectiveness against various pathogens (Heeres & Van Cutsem, 1981).

Environmental and Green Chemistry

The compound is also significant in environmental and green chemistry applications. Shaterian and Ranjbar (2011) utilized an environmentally friendly approach for synthesizing highly substituted imidazoles, highlighting the role of this compound in sustainable chemical processes (Shaterian & Ranjbar, 2011).

Safety and Hazards

Zukünftige Richtungen

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable . The understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

Wirkmechanismus

Target of Action

5-Bromo-4-methyl-1H-imidazole, also known as 4-Bromo-5-methylimidazole or 4-Bromo-5-methyl-1H-imidazole, is a compound that primarily targets the respiratory system

Mode of Action

Imidazole derivatives are known to interact with various biological targets and exhibit a broad range of chemical and biological properties

Biochemical Pathways

Imidazole derivatives are key components to functional molecules that are used in a variety of everyday applications, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

4-bromo-5-methyl-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2/c1-3-4(5)7-2-6-3/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWKDMLCPWYWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344177 | |

| Record name | 4-Bromo-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15813-08-8 | |

| Record name | 4-Bromo-5-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-5-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B100659.png)

![7-Methylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B100660.png)

![1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-](/img/structure/B100670.png)